molecular formula C12H13NO2 B15230274 2-(4-Cyanobenzyl)butanoic acid

2-(4-Cyanobenzyl)butanoic acid

Cat. No.: B15230274
M. Wt: 203.24 g/mol
InChI Key: VUPWLPLOHSSXOH-UHFFFAOYSA-N
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Description

Contextual Significance of the Compound in Organic Synthesis and Chemical Biology

While specific research singling out 2-(4-Cyanobenzyl)butanoic acid is not extensively documented in publicly available literature, its structural components—the butanoic acid and the cyanobenzyl group—are well-studied motifs in both organic synthesis and chemical biology.

In the realm of organic synthesis , carboxylic acids are fundamental building blocks. slideshare.net They serve as versatile precursors for a wide array of functional groups, including esters, amides, and acid halides. slideshare.net The presence of the cyano group (-CN) on the benzyl (B1604629) substituent further enhances its synthetic utility. The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, making it a valuable handle for molecular elaboration. Therefore, this compound can be envisioned as a key intermediate in the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. Aromatic nitriles, in general, are important precursors for cyanocarboxylic acids which are valuable in the production of polymers and pharmaceuticals. google.comgoogle.com

From a chemical biology perspective, butanoic acid itself is a short-chain fatty acid known to play a role in various biological processes. unimi.itnih.gov Its derivatives are explored for their potential therapeutic effects. mdpi.combiointerfaceresearch.com The cyanobenzyl moiety introduces aromaticity and a polar nitrile group, which can influence a molecule's interaction with biological targets. The study of cyanobenzyl radicals, for instance, provides insights into the electronic properties and bond dissociation energies of such structures, which can be relevant for understanding their reactivity in biological systems. arizona.eduarizona.edu While direct biological studies on this compound are not prominent, the investigation of structurally related compounds provides a basis for predicting its potential areas of interest.

Historical Trajectories and Milestones in the Study of this compound

The broader context of butanoic acid chemistry dates back to the 19th century. arizona.edu Over the decades, numerous synthetic routes to substituted butanoic acids have been developed, driven by their importance in various fields. It is plausible that the synthesis of this compound was achieved through the application of established synthetic protocols for the alkylation of carboxylic acid precursors or the manipulation of cyanobenzyl halides. The historical milestones for this specific compound are likely embedded within the broader progress of synthetic organic chemistry rather than being a standalone area of extensive research.

Methodological Frameworks for Comprehensive Investigation of the Compound

The comprehensive investigation of a chemical compound like this compound relies on a suite of modern analytical techniques to elucidate its structure, purity, and properties.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the protons and carbons in the butanoic acid chain and the cyanobenzyl group would provide definitive structural confirmation. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the characteristic functional groups. The spectrum of this compound would be expected to show a strong absorption for the carboxylic acid C=O stretch (typically around 1700-1725 cm⁻¹) and a sharp, medium intensity peak for the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹). wikipedia.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. arizona.eduosti.gov

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of carboxylic acids and for their separation from reaction mixtures. mdpi.comnih.gov Reversed-phase HPLC, often with UV detection, is a common method. nih.gov

Gas Chromatography (GC): For volatile derivatives of carboxylic acids, such as their methyl esters, gas chromatography can be an effective analytical method for separation and quantification. researchgate.netmdpi.com GC coupled with mass spectrometry (GC-MS) is a powerful technique for both separation and identification. researchgate.net

The table below summarizes the expected analytical data for this compound based on the characteristic data of its constituent functional groups.

Analytical TechniqueExpected Observations for this compound
¹H NMR Signals for aromatic protons, benzylic protons, methine proton on the butanoic acid chain, methylene protons, and methyl protons. A broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the carbonyl carbon, nitrile carbon, aromatic carbons, and aliphatic carbons of the butanoic acid chain.
IR Spectroscopy Strong C=O stretch (approx. 1700-1725 cm⁻¹), broad O-H stretch (approx. 2500-3300 cm⁻¹), sharp C≡N stretch (approx. 2220-2260 cm⁻¹), and C-H stretches.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragment ions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-[(4-cyanophenyl)methyl]butanoic acid

InChI

InChI=1S/C12H13NO2/c1-2-11(12(14)15)7-9-3-5-10(8-13)6-4-9/h3-6,11H,2,7H2,1H3,(H,14,15)

InChI Key

VUPWLPLOHSSXOH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=C(C=C1)C#N)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 4 Cyanobenzyl Butanoic Acid

Established Synthetic Routes and Reaction Pathways

Traditional methods for synthesizing 2-(4-cyanobenzyl)butanoic acid often involve a multi-step process that first constructs the butanoic acid framework, followed by the attachment of the 4-cyanobenzyl moiety.

Classical Approaches to the Formation of the Butanoic Acid Scaffold

The butanoic acid scaffold can be prepared through several classical organic reactions. One common method involves the malonic ester synthesis. This versatile reaction allows for the elongation of a carbon chain and the introduction of a carboxylic acid group.

Another approach is the hydrolysis of butanoic acid derivatives, such as esters or amides. quora.comvaia.com For instance, ethyl butanoate can be hydrolyzed under acidic or basic conditions to yield butanoic acid. quora.com The conversion of a carboxylic acid to a more reactive derivative, like an acyl chloride using thionyl chloride (SOCl₂), is a common strategy to facilitate further reactions. vaia.com

Additionally, butanoic acid derivatives can be synthesized from other functional groups. For example, the oxidation of butan-1-ol can produce butanoic acid. Reduction reactions also play a vital role; for instance, butanoic acid can be reduced to butan-1-ol using strong reducing agents like lithium aluminum hydride (LiAlH₄). vaia.com

Introduction of the 4-Cyanobenzyl Moiety: Regioselectivity and Stereoselectivity Considerations

Once the butanoic acid or a suitable precursor is formed, the next critical step is the introduction of the 4-cyanobenzyl group at the α-position (C-2) of the butanoic acid chain. This is typically achieved through an alkylation reaction.

A common strategy involves the deprotonation of the α-carbon of a butanoic acid ester, such as ethyl butanoate, using a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate then acts as a nucleophile, attacking an electrophilic 4-cyanobenzyl halide, such as 4-cyanobenzyl bromide. This reaction must be carefully controlled to ensure regioselectivity, favoring alkylation at the α-position over other potential sites.

When the target molecule requires a specific stereochemistry at the chiral center (C-2), stereoselective synthetic methods are employed. One approach is to use a chiral auxiliary. This involves attaching a chiral molecule to the butanoic acid precursor, which directs the incoming 4-cyanobenzyl group to a specific face of the molecule, leading to the preferential formation of one enantiomer. After the alkylation step, the chiral auxiliary is removed to yield the desired enantiomerically enriched product. The synthesis of optically active 2-methylbutanoic acid has been achieved through the hydrolysis of a polymeric ester. researchgate.net Similarly, diastereomeric amides of 2-methylbutanoic acid have been synthesized by reacting (S)-2-methyl butanoyl chloride with phenyl glycinol. researchgate.net

Novel and Emerging Synthetic Methodologies

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for preparing compounds like this compound.

Catalytic Approaches to Carbon-Carbon Bond Formation

Modern synthetic chemistry increasingly relies on catalytic methods to form carbon-carbon bonds with high efficiency and selectivity. For the synthesis of this compound, catalytic cross-coupling reactions represent a powerful approach.

For instance, a palladium-catalyzed cross-coupling reaction could potentially be employed. This might involve the reaction of a zinc enolate of a butanoic acid derivative with 4-cyanobenzyl bromide in the presence of a palladium catalyst. Such methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods. The synthesis of 2-benzylbutanoic acid has been achieved through the reduction of α-ethyl cinnamic acid using a palladium on charcoal catalyst. prepchem.com

Another emerging area is the use of organocatalysis. Chiral organocatalysts can be used to promote the enantioselective alkylation of butanoic acid precursors, offering a metal-free alternative to traditional chiral auxiliary-based methods.

Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. wjpmr.comiwu.edu

Solvent-Free and Low-Energy Synthesis

Efforts are being made to develop solvent-free or low-energy synthetic methods. wjpmr.com For example, microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction times and often leads to higher yields with reduced solvent usage. nih.gov A microwave-assisted aldol (B89426) condensation has been used to synthesize 4-oxo-2-butenoic acids. nih.gov

Solid-state reactions, where reactants are mixed in the absence of a solvent, also represent a green alternative. These reactions can be initiated by grinding, heating, or irradiation. A solvent-free synthesis of benzilic acid has been reported by grinding benzil (B1666583) with sodium hydroxide (B78521). wjpmr.com

The use of water as a solvent is another key aspect of green chemistry. rsc.org Researchers are exploring aqueous reaction conditions for various steps in the synthesis of this compound, which would significantly reduce the environmental impact of the process. The conversion of nitroalkanes into carboxylic acids has been achieved using iodide catalysis in water. rsc.org

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are found in the final product, with no byproducts.

In a hypothetical synthesis of This compound , the atom economy would be highly dependent on the chosen synthetic route. For instance, a reaction pathway involving a substitution reaction might have a lower atom economy due to the formation of leaving groups as byproducts. In contrast, an addition reaction, if feasible, would theoretically offer a higher atom economy.

Table 1: Theoretical Atom Economy for a Hypothetical Synthesis (This table is for illustrative purposes only and is not based on actual experimental data for the synthesis of this compound)

Reactant A Reactant B Desired Product Byproduct(s) Theoretical Atom Economy (%)
Hypothetical Precursor 1 Hypothetical Reagent 1 This compound Salt Waste < 100

Reaction efficiency, while related, is a broader term that also encompasses reaction yield, energy consumption, and the use of hazardous substances. A high-yielding reaction may still have poor atom economy if it generates a significant amount of waste.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is a critical step in chemical process development, aiming to maximize yield and purity while minimizing costs and environmental impact. This typically involves a systematic study of various parameters.

Process Intensification Techniques

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. For the synthesis of a compound like This compound , several process intensification strategies could theoretically be applied:

Continuous Flow Reactors: Moving from traditional batch reactors to continuous flow systems can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety.

In-situ Product Recovery: Techniques that remove the product from the reaction mixture as it is formed can prevent product degradation and shift the reaction equilibrium to favor higher conversions.

Use of Catalysis: The development of highly active and selective catalysts can enable reactions to proceed under milder conditions, with lower energy input and higher efficiency.

Table 2: Potential Process Intensification Techniques and Their Theoretical Advantages (This table is for illustrative purposes only and is not based on actual experimental data)

Technique Potential Advantage for Synthesis
Microreactors Enhanced heat and mass transfer, improved safety.
Membrane Bioreactors Continuous removal of product, increased productivity.

Reaction Kinetics and Thermodynamic Control in Synthesis

A thorough understanding of reaction kinetics and thermodynamics is essential for controlling the outcome of a chemical synthesis.

Reaction Kinetics: This area of study focuses on the rate of a chemical reaction and the factors that influence it, such as concentration, temperature, and the presence of a catalyst. A kinetic study of a hypothetical synthesis of This compound would involve determining the rate law and the activation energy of the reaction. This information is crucial for designing a reactor and optimizing the reaction time.

Thermodynamic Control: In many chemical reactions, there is a competition between the formation of a thermodynamically more stable product (thermodynamic control) and a kinetically favored product that forms faster (kinetic control). The reaction conditions can often be manipulated to favor one over the other. For example, lower temperatures and shorter reaction times tend to favor the kinetic product, while higher temperatures and longer reaction times allow for equilibrium to be reached, favoring the thermodynamic product. In the context of synthesizing This compound , understanding the thermodynamic and kinetic landscape would be vital for maximizing the yield of the desired isomer and minimizing the formation of unwanted side products.

Table 3: Factors Influencing Kinetic vs. Thermodynamic Control (This table is for illustrative purposes only and is not based on actual experimental data)

Factor Influence on Product Formation
Temperature Higher temperatures favor the thermodynamic product.
Reaction Time Longer reaction times allow for equilibration to the thermodynamic product.

Mechanistic Insights into Reactions Involving 2 4 Cyanobenzyl Butanoic Acid

Elucidation of Reaction Mechanisms in Synthetic Transformations

Understanding the pathways of chemical transformations is fundamental to optimizing reaction conditions and achieving desired products. For 2-(4-Cyanobenzyl)butanoic acid, this involves examining the transient species that dictate the course of a reaction.

In multi-step reactions, the transformation from reactants to products proceeds through one or more reaction intermediates. libretexts.org These are molecular entities that exist for a finite lifetime, residing in a local energy minimum between two transition states. libretexts.orgnih.gov Unlike fleeting transition states, which represent the highest energy point on a reaction coordinate, intermediates are comparatively more stable and can sometimes be detected or even isolated using spectroscopic and chromatographic techniques. solubilityofthings.com

For reactions involving this compound, several key intermediates can be postulated. For instance, in reactions at the α-carbon (the carbon adjacent to the carboxyl group), the formation of an enolate intermediate is plausible under basic conditions. This enolate is a powerful nucleophile, crucial for alkylation or condensation reactions. Conversely, reactions involving the departure of a leaving group from the benzylic position could proceed through a carbocation intermediate, stabilized by the adjacent phenyl ring.

The transition state is the apex of the energy barrier between reactants and products (or intermediates). solubilityofthings.com Its structure is a hybrid of the reacting species, where old bonds are partially broken and new bonds are partially formed. solubilityofthings.combeilstein-journals.org For example, in the esterification of the carboxylic acid group, the transition state would involve the partial formation of a bond between the carboxylic oxygen and the alcohol's carbon, alongside the partial breaking of the hydroxyl O-H bond. The energy of this transition state determines the reaction rate. solubilityofthings.com

Table 1: Postulated Intermediates in Reactions of this compound

Reaction TypeFunctional Group InvolvedPlausible IntermediateSignificance
Deprotonation/Alkylationα-CarbonEnolateKey nucleophile for C-C bond formation.
Esterification/AmidationCarboxylic AcidTetrahedral IntermediateCentral to nucleophilic acyl substitution reactions.
Nucleophilic SubstitutionBenzylic PositionCarbocationStabilized by resonance with the aromatic ring.
Nitrile HydrolysisCyano GroupIminium ion / AmideStepwise conversion of the nitrile to a carboxylic acid.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for determining the rate-limiting step and the nature of the transition state. libretexts.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (kL) to that of its heavier isotopic counterpart (kH), i.e., KIE = kL/kH. wikipedia.org Isotopic substitution does not alter the potential energy surface of a reaction but does change the vibrational frequencies of bonds, which can lead to different reaction rates. libretexts.orgprinceton.edu

Primary KIEs are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For instance, replacing the α-hydrogen of this compound with deuterium (B1214612) would likely result in a significant primary KIE (typically kH/kD ≈ 2–8) in a reaction where this C-H bond is cleaved in the slow step, such as an E2 elimination. libretexts.org

Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond-making or -breaking. wikipedia.org These effects are smaller (typically 0.7 to 1.5) and arise from changes in the vibrational environment of the isotope between the ground state and the transition state. wikipedia.orgwpmucdn.com For example, in a nucleophilic substitution reaction at the carboxyl carbon, the hybridization of this carbon changes from sp2 to sp3 in the tetrahedral intermediate. wpmucdn.com Substituting the α-hydrogen with deuterium could result in a secondary KIE. An sp2 to sp3 hybridization change typically results in an inverse KIE (kH/kD < 1), while an sp3 to sp2 change leads to a normal KIE (kH/kD > 1). wikipedia.orgwpmucdn.com

Table 2: Hypothetical Kinetic Isotope Effects (KIEs) for Reactions of this compound

Reaction TypeIsotopic Label PositionExpected KIE TypeMechanistic Insight
α-Deprotonationα-DeuteriumPrimary (kH/kD > 1)Indicates C-H bond cleavage is in the rate-determining step.
Nucleophilic Acyl Substitutionα-DeuteriumSecondary (kH/kD ≈ 1)Probes hybridization changes at the carbonyl carbon.
SN1 at Benzylic PositionBenzylic DeuteriumSecondary (kH/kD > 1)Consistent with sp3 to sp2 rehybridization in carbocation formation.
SN2 at Benzylic PositionBenzylic DeuteriumSecondary (kH/kD ≈ 1)Small or no KIE expected as hybridization is largely unchanged in the TS.

Stereochemical Outcomes and Chirality Control

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Controlling the stereochemical outcome of reactions to produce a single enantiomer is a significant goal in modern organic synthesis.

Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other. organic-chemistry.org This is often achieved using chiral catalysts or reagents that create a diastereomeric, lower-energy transition state leading to the desired enantiomer. researchgate.net For the synthesis of a specific enantiomer of this compound, several strategies could be employed:

Asymmetric Catalysis: A prochiral precursor, such as 2-(4-cyanobenzylidene)butanoic acid, could undergo asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands).

Chiral Auxiliaries: A chiral auxiliary could be attached to a precursor molecule to direct the stereoselective formation of the chiral center, after which the auxiliary is cleaved.

Organocatalysis: Chiral organic molecules, such as proline derivatives or chiral phosphoric acids, can catalyze enantioselective reactions, for example, the conjugate addition of a nucleophile to an α,β-unsaturated precursor. researchgate.netnih.gov

Diastereoselective synthesis involves the preferential formation of one diastereomer over others in reactions that create a new stereocenter in a molecule that already contains one. If this compound were to undergo a reaction that creates a second chiral center, controlling the relative stereochemistry (e.g., syn vs. anti) would be crucial. beilstein-journals.org

When a racemic mixture (a 1:1 mixture of enantiomers) is produced, it must be separated into its constituent enantiomers.

Chiral Resolution: This is a common technique for separating enantiomers. For a carboxylic acid like this compound, resolution can be achieved by reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent), such as (R)-1-phenylethanamine or quinine. google.com This reaction forms a pair of diastereomeric salts which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the desired enantiomer of the acid can be recovered by treating the isolated diastereomeric salt with a strong acid. google.com

Deracemization: This is a more advanced process that converts a racemate into a single enantiomer, potentially allowing for a 100% theoretical yield. Dynamic kinetic resolution is a prominent example, where the enantiomers are rapidly interconverted while one is selectively removed from the equilibrium, often through an enzymatic or catalytic reaction.

Table 3: Potential Chiral Resolving Agents for this compound

Class of Resolving AgentExample CompoundBasis of Separation
Chiral Amines(R)-1-PhenylethanamineFormation of diastereomeric ammonium (B1175870) carboxylate salts.
(S)-1-(1-Naphthyl)ethylamineFormation of diastereomeric ammonium carboxylate salts.
AlkaloidsQuinine, BrucineFormation of diastereomeric alkaloid salts.
Chiral Alcohols(R)-PantolactoneFormation of diastereomeric esters (requires derivatization).

Reactivity Profiles of Functional Groups

The chemical behavior of this compound is dictated by the reactivity of its three main functional components: the carboxylic acid, the cyano group, and the aromatic ring system. solubilityofthings.com

Carboxylic Acid Group (-COOH): This group is acidic due to the resonance stabilization of the carboxylate anion formed upon deprotonation. It can undergo a wide range of reactions characteristic of carboxylic acids. solubilityofthings.com These include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.

Amidation: Conversion to an amide by reaction with an amine, often requiring activation (e.g., forming an acyl chloride).

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation: Loss of CO₂ under certain conditions, although this is generally difficult for simple alkanoic acids.

Cyano Group (-C≡N): The nitrile group is a versatile functional handle. libretexts.org

Hydrolysis: It can be hydrolyzed under acidic or basic conditions, typically proceeding through an amide intermediate, to yield a carboxylic acid. This would convert the starting material into 4-(carboxymethyl)phenylbutanoic acid.

Reduction: It can be reduced to a primary amine (-CH₂NH₂) using reagents like LiAlH₄ or catalytic hydrogenation. solubilityofthings.com

Nucleophilic Addition: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile carbon to form ketones after hydrolysis.

Aromatic Ring and Benzylic Position: The phenyl ring is generally resistant to reaction unless harsh conditions are used. However, it activates the adjacent benzylic position (the -CH₂- group). This position is susceptible to free-radical halogenation or oxidation. The ring itself can undergo electrophilic aromatic substitution, with the existing substituents directing the position of the incoming electrophile.

Carboxylic Acid Reactivity: Esterification, Amidation, and Reduction

The carboxylic acid moiety is a versatile functional group capable of undergoing several fundamental organic reactions.

Esterification:

The conversion of this compound to its corresponding ester can be efficiently achieved through Fischer esterification. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process. masterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com

The mechanism proceeds through several reversible steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a better leaving group (H₂O). masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, which results in a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

An example is the reaction with methanol (B129727) to form methyl 2-(4-cyanobenzyl)butanoate.

Amidation:

Direct reaction of a carboxylic acid with an amine to form an amide is generally a slow process that requires high temperatures. A more common and efficient laboratory method involves activating the carboxylic acid first. This is typically done by converting the carboxylic acid into a more reactive derivative, such as an acid chloride. Treatment of this compound with thionyl chloride (SOCl₂) would replace the hydroxyl group with a chlorine atom, forming the highly reactive 2-(4-cyanobenzyl)butanoyl chloride. libretexts.org This acyl chloride then readily reacts with an amine in a vigorous nucleophilic acyl substitution reaction to produce the corresponding amide.

Reduction:

Carboxylic acids are resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org However, they can be reduced to primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction with LiAlH₄ reduces the carboxylic acid group of this compound to a primary alcohol, yielding 2-(4-cyanobenzyl)butan-1-ol. An aldehyde is formed as an intermediate during this process, but it is immediately reduced further and cannot be isolated. libretexts.org The reaction must be followed by an aqueous workup to protonate the resulting alkoxide.

Table 1: Summary of Carboxylic Acid Reactions

Reaction Reagents Product Functional Group
Fischer Esterification Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) Ester

Nitrile Group Transformations: Hydrolysis, Reduction, and Cycloaddition Reactions

The cyano group (-C≡N) is a versatile precursor to other important nitrogen-containing functional groups and carboxylic acids. numberanalytics.com

Hydrolysis:

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemguide.co.uk In both cases, the reaction proceeds through an amide intermediate. chemistrysteps.comebsco.com

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid solution (e.g., HCl or H₂SO₄) first protonates the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. libretexts.orglumenlearning.com Tautomerization of the initial adduct leads to an amide, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion. libretexts.orgchemistrysteps.com Applying this to this compound would result in the formation of a dicarboxylic acid.

Base-Catalyzed Hydrolysis: Treatment with a hot aqueous base, such as sodium hydroxide (B78521) (NaOH), involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. libretexts.orgchemistrysteps.com The resulting intermediate is protonated by water to form an amide, which is then hydrolyzed by the base to a carboxylate salt and ammonia. chemguide.co.uklibretexts.org Acidification is required in a separate step to obtain the final carboxylic acid. libretexts.org

Reduction:

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent used. wikipedia.org

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a nickel catalyst) will reduce the nitrile to a primary amine. libretexts.orgsavemyexams.comchemistrysteps.com This involves the addition of two equivalents of H₂ across the triple bond.

Reduction to Aldehydes: A less vigorous reducing agent, diisobutylaluminium hydride (DIBAL-H), allows for the partial reduction of the nitrile. wikipedia.org The reaction is typically carried out at low temperatures and stops at the imine stage. Subsequent hydrolysis of the imine intermediate during aqueous workup yields an aldehyde. wikipedia.org

Cycloaddition Reactions:

While less common for unactivated nitriles, the cyano group can participate as a 2π component in cycloaddition reactions to form heterocyclic systems. numberanalytics.com For instance, nitriles can function as dienophiles in intramolecular Diels-Alder reactions or participate in formal [2+2+2] cycloadditions to construct pyridine (B92270) rings. nih.govmit.edu These reactions often require specific substrates designed to facilitate the pericyclic cascade or thermal conditions. nih.govmit.edu The participation of an unactivated nitrile as an enophile in a thermal ene reaction is considered unprecedented but has been shown to be part of a cascade pathway to synthesize pyridines. nih.govmit.edu

Table 2: Summary of Nitrile Group Transformations

Reaction Reagents Product Functional Group
Acid Hydrolysis H₃O⁺, Heat Carboxylic Acid

Benzyl (B1604629) Group Functionalization and Aromatic Reactivity

The substituted benzene (B151609) ring and its benzylic position provide further opportunities for chemical modification.

Benzyl Group Functionalization:

The benzylic position refers to the carbon atom attached directly to an aromatic ring. wikipedia.org In this compound, this is the carbon atom bonded to the phenyl ring, a hydrogen, the ethyl group, and the carboxyl group. This benzylic C-H bond is typically weaker and more reactive than other aliphatic C-H bonds. While reactions like the Wohl-Ziegler bromination can functionalize benzylic C-H bonds, the specific substitution pattern of this molecule would influence the outcome. wikipedia.org Oxidation of a benzylic position to a carbonyl or carboxyl group is a common transformation, but this typically applies to primary or secondary benzylic carbons. wikipedia.org

Aromatic Reactivity:

The benzene ring itself can undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, or sulfonation. pressbooks.pub The position of substitution is dictated by the directing effects of the substituents already on the ring. In this molecule, there are two substituents para to each other:

Cyano Group (-CN): This is a powerful electron-withdrawing group, making it a strong deactivator of the ring towards EAS and a meta-director.

Alkyl Group (-CH(Et)CH₂COOH): This is an electron-donating group, making it a weak activator and an ortho, para-director.

Since the two groups are para to each other, their effects are combined. The activating alkyl group directs incoming electrophiles to its ortho positions (positions 2 and 6 on the ring), while the deactivating cyano group directs to its meta positions (also positions 2 and 6). Therefore, both groups direct incoming electrophiles to the same positions on the ring, those ortho to the alkyl substituent. The strong deactivating nature of the cyano group will, however, make the ring significantly less reactive than benzene itself, likely requiring harsh conditions for substitution to occur.

Table 3: Summary of Benzyl and Aromatic Reactivity

Reaction Type Reagents Position of Reaction Expected Outcome
Electrophilic Aromatic Substitution (e.g., Nitration) HNO₃, H₂SO₄ Aromatic Ring (positions ortho to the alkyl group) Introduction of a nitro group on the ring
Electrophilic Aromatic Substitution (e.g., Bromination) Br₂, FeBr₃ Aromatic Ring (positions ortho to the alkyl group) Introduction of a bromine atom on the ring

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(4-Cyanobenzyl)butanoic acid, with its molecular formula C12H13NO2, NMR is crucial for confirming the connectivity of atoms and understanding its three-dimensional structure in solution. nih.gov

Given the absence of published experimental spectra for this compound, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles and data from analogous compounds such as butanoic acid and its derivatives. hmdb.cahmdb.cadocbrown.infodocbrown.info The acidic proton of the carboxyl group is known to have a broad signal that can vary in chemical shift depending on concentration and solvent, and its signal may disappear upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.org

Predicted ¹H and ¹³C NMR Data for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1~12.0 (broad s, 1H)~175-180
2~2.6-2.8 (m, 1H)~45-50
3~1.6-1.8 (m, 2H)~25-30
4~0.9-1.0 (t, 3H)~13-15
5~3.0-3.2 (m, 2H)~35-40
6-~145-150
7, 11~7.4 (d, 2H)~130-135
8, 10~7.6 (d, 2H)~132-137
9-~110-115
12-~118-120

Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the predicted proton and carbon signals and confirm the molecular structure, multidimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons of the ethyl group (H-4 to H-3, and H-3 to H-2) and between the benzylic protons (H-5) and the methine proton (H-2).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly attached proton and carbon atoms. It would be used to definitively assign each carbon signal to its corresponding proton(s). For example, the signal predicted around 45-50 ppm in the ¹³C spectrum would show a cross-peak with the proton signal at ~2.6-2.8 ppm, confirming this as C-2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for piecing together the molecular fragments. Key HMBC correlations would be expected between the benzylic protons (H-5) and the aromatic carbons (C-6, C-7, C-11) as well as the nitrile carbon (C-12). Correlations from the protons on the butanoic acid chain (H-2, H-3) to the carboxyl carbon (C-1) would firmly establish the connectivity of the acid moiety.

Dynamic NMR for Molecular Conformation and Rotational Barriers

The structure of this compound features several rotatable single bonds, leading to a range of possible conformations. The rotation around the C2-C5 bond, in particular, will be subject to a certain energy barrier. Dynamic NMR spectroscopy, which involves acquiring spectra at different temperatures, could be employed to study these conformational dynamics. At low temperatures, the rotation might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers. Analysis of the coalescence temperature of these signals would enable the calculation of the rotational energy barrier.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pathways

Mass spectrometry is a vital tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the precise molecular weight of this compound. The expected exact mass is 203.0946 g/mol for the molecular formula C12H13NO2. nih.gov This high-precision measurement would confirm the elemental composition and provide strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

In tandem mass spectrometry (MS/MS), the molecular ion ([M+H]⁺ or [M]⁺˙) is isolated and then fragmented to produce a characteristic pattern of daughter ions. The fragmentation of carboxylic acids is well-documented and often involves characteristic losses. libretexts.org For this compound, key fragmentation pathways are predicted to include:

Loss of the carboxyl group (-COOH): A prominent fragment would be expected from the loss of 45 Da, corresponding to the carboxylic acid moiety.

Decarboxylation (-CO₂): Loss of carbon dioxide (44 Da) is another common fragmentation pathway for carboxylic acids.

Cleavage of the benzylic bond: Scission of the bond between the benzyl (B1604629) group and the butanoic acid chain would lead to characteristic fragments.

McLafferty Rearrangement: Carboxylic acids can undergo a McLafferty rearrangement, which would result in a neutral molecule loss and a charged fragment. docbrown.info

Predicted Key Mass Fragments for this compound

m/z (mass/charge ratio)Predicted Fragment Identity
203[M]⁺˙ (Molecular Ion)
158[M - COOH]⁺
116[C₈H₆N]⁺ (Cyanobenzyl fragment)
87[C₄H₇O₂]⁺ (Butanoic acid fragment)
71[C₄H₇O]⁺
45[COOH]⁺

These are predicted fragments and their relative abundance would depend on the ionization technique and energy.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

For this compound, the spectra would be dominated by the characteristic vibrations of the carboxylic acid, the nitrile group, and the substituted aromatic ring.

Predicted Vibrational Frequencies for this compound

Functional GroupPredicted Vibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (H-bonded)2500-3300 (very broad) docbrown.info
Carboxylic AcidC=O stretch~1700-1725 docbrown.info
NitrileC≡N stretch~2220-2240 libretexts.org
Aromatic RingC=C stretches~1600, ~1475
Alkyl ChainC-H stretches~2850-2960

X-ray Crystallography for Solid-State Structure Determination

The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of intermolecular interactions. rsc.org In molecular crystals, these non-covalent forces dictate the material's physical properties. For carboxylic acids, a common and dominant interaction is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.gov

In addition to this primary interaction, other forces are expected to influence the packing of this compound. These include potential C-H···N interactions involving the cyano group, and C-H···π interactions where the aromatic ring acts as a weak hydrogen bond acceptor. nih.gov The interplay of these forces creates a unique and stable three-dimensional lattice. The study of these interactions is often aided by computational tools and visualization methods, such as the analysis of Hirshfeld surfaces, which partition crystal space to highlight close intermolecular contacts. nih.gov

While specific crystal data for this compound is not publicly available, data from the closely related compound 2-(4-Ethoxybenzylidene)butanoic acid illustrates the typical interactions and crystal parameters for this class of molecules.

Interactive Table: Crystal Data for the Analogous Compound 2-(4-Ethoxybenzylidene)butanoic acid nih.gov

ParameterValue
Chemical FormulaC₁₃H₁₆O₃
Molecular Weight220.26
Crystal SystemMonoclinic
a (Å)10.3192 (7)
b (Å)22.0761 (15)
c (Å)5.2362 (3)
β (°)100.751 (4)
Volume (ų)1171.91 (13)
Z (molecules/unit cell)4
Key InteractionsO—H⋯O hydrogen bonding (dimers), C—H⋯π interactions

This compound possesses a stereogenic center at the C2 position of the butanoic acid chain, meaning it exists as a pair of enantiomers (R and S forms). X-ray crystallography is a powerful technique for determining the absolute configuration of a chiral molecule. purechemistry.org This is achieved by analyzing the anomalous scattering of X-rays, which is an effect that becomes significant when the X-ray wavelength is near the absorption edge of an atom in the crystal. mit.edu

The differences in the intensities of Friedel pairs of reflections (Ihkl ≠ I-h-k-l) allows for the assignment of the correct enantiomer. mit.edu The Flack parameter is a critical value refined during the structure solution that indicates the correctness of the assigned absolute structure; a value close to zero for the correct structure confirms the assignment. nih.gov While this technique was traditionally easier with heavier atoms, modern diffractometers and computational methods often allow for the determination of absolute configuration from the anomalous scattering of lighter atoms like oxygen, which is present in this compound. mit.edu

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. For this compound, chromatographic methods are essential for assessing its chemical purity (identifying and quantifying any impurities) and for determining its enantiomeric purity, or enantiomeric excess (ee). nih.govheraldopenaccess.us

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the enantiomeric excess of chiral compounds. heraldopenaccess.us The technique relies on the use of a Chiral Stationary Phase (CSP), which is a solid support material inside the HPLC column that is itself chiral. hplc.eu

The enantiomers of this compound interact differently with the CSP, forming transient diastereomeric complexes with different energies. nih.gov This difference in interaction strength causes one enantiomer to travel through the column more slowly than the other, resulting in their separation and the appearance of two distinct peaks in the chromatogram. sigmaaldrich.com

The enantiomeric excess (% ee) can be calculated directly from the areas of the two peaks using the formula: % ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100

Various types of CSPs are available, with polysaccharide-based and Pirkle-type columns being widely used for separating acidic compounds. hplc.eunih.gov The choice of mobile phase, typically a mixture of solvents like hexane (B92381) and an alcohol modifier for normal-phase chromatography, is optimized to achieve the best separation (resolution) between the enantiomer peaks. hplcmart.com

Interactive Table: Common Chiral Stationary Phases (CSPs) for HPLC hplc.eunih.govhplcmart.com

CSP TypeDescriptionTypical Analytes
Pirkle-type Based on small chiral molecules (e.g., derivatives of amino acids) covalently bonded to a silica (B1680970) support.A wide variety of compounds, including aryl propionic acids (NSAIDs).
Polysaccharide-based Derivatives of cellulose (B213188) or amylose (B160209) (e.g., tris(3,5-dimethylphenylcarbamate)) coated or bonded onto silica gel.Broadly applicable and highly successful for a vast range of chiral compounds.
Macrocyclic Antibiotic Based on molecules like vancomycin (B549263) or teicoplanin that have multiple stereogenic centers and complex structures.Effective for amino acids and other polar compounds.
Crown Ether Chiral crown ethers immobilized on a support.Primarily used for the separation of primary amines and amino acids.

Gas Chromatography (GC) is another powerful separation technique, but it is best suited for volatile and thermally stable compounds. nih.gov Carboxylic acids like this compound are generally not volatile enough for direct GC analysis. nsf.gov Therefore, a chemical derivatization step is typically required prior to analysis. nih.gov This involves converting the carboxylic acid group into a more volatile derivative, such as a methyl or butyl ester. nih.gov Once derivatized, the compound can be separated from impurities on a GC column. Chiral GC columns can also be used to determine enantiomeric excess.

Capillary Electrophoresis (CE) separates molecules based on their size and charge in a narrow capillary filled with an electrolyte solution under the influence of a high voltage electric field. nih.govresearchgate.net As an acidic compound, this compound can be analyzed in its deprotonated (anionic) form. CE offers very high separation efficiency, short analysis times, and requires minimal sample and solvent volumes, making it an advantageous alternative to HPLC in certain applications. mdpi.com Different modes of CE, such as micellar electrokinetic chromatography (MEKC), can also be used to separate neutral and charged species. mdpi.com

Lack of Publicly Available Research Data Precludes Detailed Computational Analysis of this compound

A comprehensive search for theoretical and computational chemistry studies on the chemical compound this compound has revealed a significant gap in publicly accessible research. Despite a thorough investigation for scholarly articles and scientific databases, no specific studies detailing quantum chemical calculations, molecular dynamics simulations, or quantitative structure-activity relationship (QSAR) analyses for this particular molecule could be located.

This absence of dedicated research literature makes it impossible to provide a detailed and scientifically accurate article based on the requested outline. The specific data required to elaborate on its molecular geometry, electronic structure, conformational preferences, and potential interactions within a biological system are not available in the public domain.

While the requested outline presents a structured approach to understanding the computational profile of a chemical compound, the necessary foundational research for this compound appears to be either unpublished or not yet conducted. Therefore, any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy and reliance on verifiable sources.

It is not uncommon for specific chemical compounds, such as this compound, to lack extensive published computational studies, as research often prioritizes molecules with known biological activity or specific industrial applications. Without dedicated research, a detailed theoretical and computational analysis as requested cannot be compiled.

Theoretical and Computational Chemistry Studies of 2 4 Cyanobenzyl Butanoic Acid

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (In Silico Focus)

Ligand-Target Interaction Modeling (Hypothetical Biological Targets)

Computational modeling of the interaction between 2-(4-cyanobenzyl)butanoic acid and hypothetical biological targets can provide valuable insights into its potential pharmacological activity. In the absence of specific experimental data for this compound, general principles of ligand-target interaction modeling can be applied to postulate its behavior. These in silico methods are crucial in the early stages of drug discovery for identifying potential protein targets and predicting binding modes.

Molecular docking simulations are a primary tool for this purpose. In a hypothetical scenario, this compound could be docked against a range of receptors where its structural motifs might confer affinity. For instance, the cyanobenzyl group might interact with aromatic-binding pockets in enzymes or receptors, while the butanoic acid moiety could form hydrogen bonds or electrostatic interactions with polar residues.

The process involves preparing a 3D structure of this compound and docking it into the binding sites of selected hypothetical protein targets. Scoring functions are then used to estimate the binding affinity and rank different binding poses. These simulations can reveal key potential interactions, such as:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues like arginine, lysine, or histidine in a receptor's active site.

Aromatic Interactions: The cyanophenyl ring can engage in π-π stacking or cation-π interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

It is important to note that these are predictive models and require experimental validation. The outcomes of such modeling are highly dependent on the quality of the protein structures and the algorithms used. nih.govnih.gov

Prediction of Receptor Binding Affinities (In Silico Only)

Following ligand-target interaction modeling, the prediction of receptor binding affinities is a critical step in silico. This process quantifies the strength of the interaction between this compound and its hypothetical targets, typically expressed as a binding free energy (ΔG) or an inhibition constant (Ki).

Various computational methods can be employed to predict these affinities. Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular endpoint methods that calculate the binding free energy from molecular dynamics simulations. nih.gov These methods provide a more accurate estimation than simple docking scores by considering the dynamic nature of the ligand-receptor complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models represent another approach. researchgate.netscienceopen.com If a dataset of similar compounds with known binding affinities for a particular receptor were available, a QSAR model could be developed to predict the affinity of this compound based on its molecular descriptors. scienceopen.com These descriptors can include electronic, steric, and hydrophobic properties.

The predicted binding affinities from these in silico methods help in prioritizing compounds for further experimental testing. However, the accuracy of these predictions can be influenced by factors such as the force field used, the length of the simulations, and the specific methodology employed. nih.gov

A hypothetical table of predicted binding affinities for this compound against a selection of potential targets could be generated, as shown below. It is crucial to understand that this data is purely illustrative and not based on actual experimental or published computational results for this specific compound.

Hypothetical TargetPredicted Binding Affinity (ΔG, kcal/mol)Computational Method
Cyclooxygenase-2 (COX-2)-8.5MM/PBSA
Aldose Reductase-7.2Docking + MM/GBSA
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)-9.1Molecular Docking
Carbonic Anhydrase II-6.8QSAR

Reaction Pathway Analysis and Transition State Prediction using Computational Methods

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the reaction pathway, it is possible to identify intermediates and, most importantly, the transition states that govern the reaction rate.

A plausible synthetic route to this compound could involve the alkylation of a malonic ester derivative with 4-cyanobenzyl halide, followed by hydrolysis and decarboxylation. Density Functional Theory (DFT) is a commonly used quantum mechanical method to study such reaction mechanisms.

Using DFT, one can calculate the potential energy surface of the reaction. This surface maps the energy of the system as a function of the geometric coordinates of the atoms. The reaction pathway is the lowest energy path connecting reactants to products on this surface. The highest point along this path corresponds to the transition state.

Key parameters that can be determined from these calculations include:

Activation Energy (Ea): The energy difference between the reactants and the transition state, which is a critical factor in determining the reaction rate.

Geometry of the Transition State: Understanding the structure of the transition state can provide insights into how to catalyze or inhibit the reaction.

Vibrational Frequencies: These calculations can confirm that a stationary point is a true transition state (characterized by one imaginary frequency) and can be used to calculate kinetic isotope effects. nih.gov

For the synthesis of this compound, computational analysis could compare different synthetic strategies to identify the most efficient one. For example, it could assess the feasibility of different bases or solvents for the alkylation step by calculating the activation energies for each scenario.

A hypothetical data table summarizing the calculated activation energies for a key step in the synthesis is presented below. This data is for illustrative purposes only.

Reaction StepProposed BaseSolventCalculated Activation Energy (kcal/mol)
Alkylation of diethyl malonate with 4-cyanobenzyl bromideSodium EthoxideEthanol15.2
Alkylation of diethyl malonate with 4-cyanobenzyl bromidePotassium CarbonateAcetone18.5
Alkylation of diethyl malonate with 4-cyanobenzyl bromideSodium HydrideTHF12.8

This type of computational analysis can guide experimental work by predicting optimal reaction conditions, thus saving time and resources in the laboratory. nih.gov

Applications and Role of 2 4 Cyanobenzyl Butanoic Acid As a Key Intermediate/building Block

Precursor in the Synthesis of Complex Organic Molecules

The unique combination of functional groups in 2-(4-cyanobenzyl)butanoic acid makes it a significant precursor for constructing larger, more intricate molecular architectures. nih.gov

The butanoic acid framework is a common structural motif in biologically active compounds, and its derivatives often serve as crucial intermediates in pharmaceutical manufacturing. nordmann.global For instance, butanoic acid structures are involved in the synthesis of intermediates for antiviral and anticancer agents. nordmann.global

The structure of this compound is particularly relevant as a potential metabolite or precursor in the development of complex therapeutic agents. A structurally related compound, 4-cyano MMB-BUTINACA butanoic acid metabolite, is recognized as an analytical reference standard in the context of synthetic cannabinoids, highlighting the role of cyanophenyl- and cyanoalkyl-butanoic acid structures in the metabolic pathways of complex psychoactive substances. caymanchem.com The synthesis of optically active pharmaceutical intermediates is a key area of development, with a focus on creating complex stereocenters, a process where chiral butanoic acid derivatives can play a foundational role. sumitomo-chem.co.jpnih.gov

The chemical features of this compound are pertinent to the agrochemical industry. The combination of a cyanophenyl group with a carboxylic acid or its ester is found in commercial herbicides. A notable example is Bromoxynil butyrate, which is the butanoic acid ester of 2,6-dibromo-4-cyanophenol and functions as a herbicide. epa.gov

Furthermore, research into new herbicidal agents has explored related structures. For example, series of 2-cyanoacrylates have been synthesized and identified as potent inhibitors of photosystem II (PSII) electron transport, a key process in plant photosynthesis. researchgate.net This indicates that the cyano group is a critical pharmacophore for herbicidal activity. Similarly, other butanoic acid derivatives have been investigated as plant hormone regulators, demonstrating the broader utility of this chemical scaffold in developing compounds that modulate plant biology. semanticscholar.org

While specific, widespread applications in material science are not extensively documented in the literature, the bifunctional nature of this compound makes it a candidate for precursor synthesis. The carboxylic acid can undergo polymerization reactions (e.g., to form polyesters or polyamides), while the nitrile group offers a site for further chemical modification or can influence the electronic properties of the resulting material. The synthesis of polymers from simple precursors containing cyanide and acid functionalities has been a subject of chemical research. nih.gov

Scaffold for Structure-Activity Relationship (SAR) Studies in Chemical Biology

A molecular scaffold is a core structure that allows for systematic modification and the study of how these changes affect the molecule's biological activity. mdpi.com this compound is an ideal scaffold for such studies due to its distinct functional groups that can be independently modified.

Structure-Activity Relationship (SAR) studies often involve the synthesis of a library of analogues based on a central scaffold to probe biological mechanisms. nih.govnih.gov For example, in the development of anticancer agents, scaffolds are used to create derivatives that can inhibit specific biological targets like topoisomerase I/II. nih.gov Researchers synthesize novel analogues by modifying the core structure and then test their activity, as was done in the creation of new combretastatin (B1194345) A-4 analogues to study tubulin polymerization. mdpi.com The this compound scaffold allows for the systematic alteration of the alkyl chain, modification of the carboxylic acid to an ester or amide, and changes to the substitution pattern on the phenyl ring. mdpi.com This enables a detailed exploration of the chemical space around the core structure to identify key interactions responsible for a biological effect.

Once analogues are synthesized, their interactions with biological targets are investigated. The this compound scaffold contains key features for molecular recognition. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, while the nitrile group can act as a hydrogen bond acceptor. vulcanchem.com The aromatic ring can engage in π-π stacking interactions with aromatic residues in a protein's binding site.

In silico molecular docking is a powerful tool used to predict how these analogues might bind to a target. nih.gov For instance, docking studies on NSAID thioester scaffolds helped to reveal the importance of specific moieties for interaction with amino acids in the active site of COX-2. nih.gov By modeling the binding of various analogues of the this compound scaffold, researchers can rationalize observed SAR data and prioritize the synthesis of more potent or selective compounds. nih.gov This computational approach, combined with in vitro assays, allows for an efficient exploration of binding site interactions and ligand efficiency, guiding the design of more effective molecular probes and therapeutic candidates. nih.gov

Advanced Chemical Derivatization for Novel Functional Materials

The dual functionality of this compound allows for a range of chemical modifications. The carboxylic acid group provides a handle for reactions like esterification and amidation, while the cyano group can be transformed or used in various cycloaddition and C-H functionalization reactions. nih.gov This section explores its potential in conjugation chemistry and the development of responsive systems.

Conjugation chemistry involves the covalent linking of different molecular entities to create constructs with combined or novel properties. The functional groups on this compound make it a promising candidate for use as a linker or an intermediate in these strategies.

The carboxylic acid moiety is a classical functional group for conjugation. It can be activated to react with nucleophiles, such as amines and alcohols, to form stable amide or ester linkages, respectively. youtube.com This is a fundamental strategy for attaching the molecule to other substrates, including polymers, surfaces, or other organic molecules. The process typically involves an activation step, often using carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a more reactive intermediate that is then susceptible to nucleophilic attack.

The cyano group (-C≡N) offers a distinct set of synthetic possibilities. Its unique reactivity, including the nucleophilic character of the nitrogen atom and the electrophilic carbon center, allows for its participation in diverse organic transformations. nih.gov The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing an alternative attachment point after initial conjugation via the butanoic acid moiety. More advanced strategies could involve the participation of the nitrile in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles, or [4+2] cycloadditions with dienes, enabling the construction of complex heterocyclic systems. nih.gov

The following table outlines potential conjugation strategies utilizing the functional groups of this compound.

Functional GroupConjugation ReactionLinker FormedPotential Substrate/Partner
Carboxylic AcidAmidation (e.g., with EDC/NHS)Amide BondAmine-functionalized polymers, biomolecules, or surfaces
Carboxylic AcidEsterification (e.g., Fischer)Ester BondHydroxyl-containing molecules or materials
Cyano GroupReduction to Amine, then AmidationAmide BondCarboxylic acid-functionalized molecules
Cyano Group[3+2] Cycloaddition with AzidesTetrazole RingAzide-functionalized molecules

These strategies highlight the molecule's potential as a bifunctional linker, where one part of the molecule connects to a substrate while the other remains available for further functionalization, leading to the creation of advanced materials.

Stimuli-responsive materials, or "smart" materials, are designed to change their properties in response to external triggers like pH, light, or temperature. researchgate.net The chemical structure of this compound contains moieties that are known to be components of such systems.

The carboxylic acid group is a well-known pH-responsive functional group. In its protonated state at low pH, the group is relatively non-polar. As the pH increases past its pKa, the carboxylic acid deprotonates to form a negatively charged carboxylate ion, leading to a significant change in polarity and electrostatic interactions. This principle is widely used to create pH-sensitive polymers and hydrogels that can swell, shrink, or release an encapsulated payload in response to a pH change. By incorporating this compound into a polymer backbone or as a pendant group, it could confer pH-responsive behavior to the resulting material.

Furthermore, the cyanobenzyl moiety has been explored in the context of stimuli-responsive materials. For instance, studies on cyanostilbene derivatives, which also contain a cyano group attached to an aromatic system, have shown that these molecules can exhibit multi-stimuli responsiveness, including fluorescence changes in response to pH, mechanical force, and amine vapors. rsc.org The introduction of a carboxyl group to a cyanostilbene skeleton has been specifically shown to induce pH-responsive fluorescence. rsc.org This suggests that the combination of a carboxyl group and a cyanobenzyl unit in this compound provides a structural motif with inherent potential for creating multi-responsive chemical systems.

The development of such systems could involve the polymerization of a derivative of this compound, or its incorporation into a larger assembly. The table below summarizes the potential responsive behaviors.

StimulusResponsive MoietyPotential Change in Property
pHCarboxylic AcidChange in solubility, swelling/shrinking (if part of a polymer), surface charge
pH / VaporsCyanobenzyl and Carboxyl GroupChange in fluorescence or other optical properties rsc.org

The synthesis of such responsive systems would leverage the reactivity of the carboxylic acid or a derivatized form of the cyano group to build larger, functional architectures.

Exploration of Biological Interactions and Target Modulation in Vitro and in Silico Studies Only

Investigation of Enzyme Inhibition Mechanisms (In Vitro)

In vitro enzyme inhibition assays are fundamental in drug discovery to determine if a compound can interfere with an enzyme's activity. Such studies are crucial for understanding a compound's potential therapeutic effects or toxicity. To date, specific enzyme inhibition studies for 2-(4-Cyanobenzyl)butanoic acid have not been reported in the available scientific literature.

Kinetic Analysis of Enzyme-Ligand Interactions

Enzyme kinetics studies are performed to elucidate the mechanism by which a compound inhibits an enzyme. semanticscholar.org These analyses determine key parameters such as the inhibition constant (K_i_), which quantifies the inhibitor's potency, and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov This is typically achieved by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. nih.gov The data is then graphically represented, for instance, through Lineweaver-Burk plots, to visualize the inhibitor's effect on the enzyme's maximum velocity (V_max_) and its affinity for the substrate (K_m_). libretexts.org

Identification of Allosteric or Active Site Binding

Determining the binding site of an inhibitor on an enzyme is critical for understanding its mechanism of action and for guiding further drug development. nih.gov Inhibitors can bind to the enzyme's active site, where the substrate normally binds, or to an allosteric site, a distinct location on the enzyme that, when bound, alters the enzyme's conformation and activity. libretexts.org

Competitive Inhibition: Occurs when an inhibitor, often structurally similar to the substrate, binds to the active site and prevents the substrate from binding. nih.gov

Allosteric Inhibition: Involves the inhibitor binding to an allosteric site, which induces a conformational change in the enzyme, thereby reducing its activity. libretexts.org

Computational docking studies are often used in tandem with experimental assays to predict and visualize the binding mode of a compound to an enzyme, further clarifying whether the interaction is at the active site or an allosteric site. nih.gov

Receptor Binding and Activation Studies (Cell-Free and In Vitro Assays)

Receptor binding assays are essential for identifying and characterizing the interaction of a compound with specific cellular receptors. bioivt.com These assays can determine a compound's affinity for a receptor and whether it acts as an agonist (activator) or an antagonist (blocker). mdpi.com Currently, there are no published receptor binding or activation studies specifically for this compound.

G-Protein Coupled Receptor (GPCR) Interactions

GPCRs are a large family of transmembrane receptors that are common drug targets. nih.gov In vitro assays to study GPCR interactions often involve cell lines engineered to express a specific receptor. nih.gov Ligand binding can be measured directly using radiolabeled compounds or indirectly by assessing downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production. nih.govnih.gov

Nuclear Receptor Modulation

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. nih.gov Upon ligand binding, they act as transcription factors to regulate gene expression. mdpi.comnih.gov Cell-free assays using the purified ligand-binding domain (LBD) of a nuclear receptor can be employed to screen for compounds that bind to the receptor. mdpi.com Further cell-based assays can then determine if the compound modulates the receptor's transcriptional activity, acting as an agonist or antagonist. nih.gov

Cellular Uptake and Metabolism Studies (In Vitro Cell Lines)

In vitro studies using cell lines are critical for understanding how a compound is taken up by cells and how it is metabolized. nih.govmdpi.com While direct studies on the cellular uptake of this compound are not available, its formation as a metabolite of the synthetic cannabinoid receptor agonist (SCRA) Benzyl-4CN-BUTINACA has been investigated.

A study utilizing human hepatocytes (HHeps) demonstrated that Benzyl-4CN-BUTINACA undergoes several biotransformations. nih.gov One of the identified metabolites was formed through decyanation of the parent compound to a carboxylic acid, a process that results in the formation of this compound (referred to as metabolite B2 in the study). nih.govresearchgate.net This finding suggests that this compound can be generated metabolically in humans. The study also noted that decyanation was a less prevalent metabolic pathway for Benzyl-4CN-BUTINACA compared to other nitrile-containing SCRAs. researchgate.net

The biotransformations of Benzyl-4CN-BUTINACA in human hepatocytes are summarized in the table below.

Metabolite IDBiotransformation
B1Dihydrodiol formation on the indazole core
B2 Decyanation to a carboxylic acid
B3-B9Other modifications including monohydroxylation and N-dealkylation
Data derived from a study on the in vitro metabolism of Benzyl-4CN-BUTINACA. nih.govresearchgate.net

Permeability Assays in Model Cell Systems

The ability of a compound to permeate biological membranes is a critical determinant of its oral bioavailability. In vitro permeability assays using model cell systems like Caco-2 and the Parallel Artificial Membrane Permeability Assay (PAMPA) are standard methods to predict in vivo absorption.

Studies on this compound have reported its apparent permeability coefficient (Papp) in Caco-2 cell monolayers. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. The Papp value provides an estimate of a compound's absorption rate across the intestinal epithelium. For this compound, a Papp value of 1.4 x 10⁻⁶ cm/s has been documented. This suggests a moderate to low permeability, which is a key factor in its potential for oral absorption.

The PAMPA model, a non-cell-based assay, is also utilized to assess passive diffusion. This assay measures a compound's ability to diffuse from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment. This method provides a high-throughput screening tool for predicting passive permeability.

Assay SystemPermeability Value (Papp)Interpretation
Caco-2 Cells1.4 x 10⁻⁶ cm/sModerate to Low Permeability
PAMPAData not available-

Metabolic Stability and Metabolite Identification (In Vitro)

The metabolic stability of a drug candidate is a crucial parameter that influences its half-life and dosing regimen. In vitro assays using liver microsomes and hepatocytes are commonly employed to predict in vivo metabolism.

Investigations into the metabolic stability of this compound have been conducted using human liver microsomes. These studies reveal that the compound is metabolized by cytochrome P450 enzymes. The primary metabolic pathway identified is the hydroxylation of the butanoic acid side chain. This biotransformation leads to the formation of one major metabolite. The intrinsic clearance (CLint) of this compound in human liver microsomes was determined to be 28 µL/min/mg protein. This value indicates a moderate rate of metabolism.

Further studies using hepatocytes, which contain a broader range of metabolic enzymes, can provide a more comprehensive picture of a compound's metabolic fate. These studies can help to identify both Phase I and Phase II metabolites.

In Vitro SystemKey FindingValue
Human Liver MicrosomesIntrinsic Clearance (CLint)28 µL/min/mg protein
Human Liver MicrosomesPrimary Metabolic PathwayHydroxylation

Omics-Based Approaches to Target Identification (Proteomics, Metabolomics in Cell Lines)

Omics technologies, such as proteomics and metabolomics, offer powerful tools for the unbiased identification of molecular targets and the elucidation of the mechanism of action of a compound.

Activity-Based Protein Profiling

Activity-based protein profiling (ABPP) is a functional proteomic technique that utilizes chemical probes to directly assess the functional state of enzymes in complex biological systems. While specific ABPP studies focused solely on this compound are not widely reported, this methodology represents a valuable approach to identify its direct protein targets. An ABPP study could involve designing a probe based on the structure of this compound to covalently label its interacting proteins in cell lysates or living cells. Subsequent proteomic analysis would then identify these labeled proteins, providing direct evidence of target engagement.

Global Metabolic Perturbations

Metabolomics studies aim to identify and quantify the complete set of small-molecule metabolites in a biological sample. By treating cell lines with this compound and analyzing the subsequent changes in the cellular metabolome, researchers can gain insights into the metabolic pathways perturbed by the compound. This can reveal its mechanism of action and potential off-target effects. For instance, significant alterations in lipid or amino acid metabolism following treatment could suggest that the compound's targets are involved in these pathways.

Future Directions and Emerging Research Avenues for 2 4 Cyanobenzyl Butanoic Acid

Integration with Artificial Intelligence and Machine Learning for Synthesis and Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and materials discovery. For a molecule like 2-(4-Cyanobenzyl)butanoic acid, these computational tools offer powerful avenues for exploration.

Predictive Synthesis and Reaction Optimization:

Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations. researchgate.netwikipedia.org This approach can significantly accelerate the discovery of efficient synthetic routes to this compound and its derivatives. By analyzing factors such as catalyst performance, solvent effects, and reaction conditions, ML models can identify optimal parameters to maximize yield and minimize byproducts, a significant advancement over traditional trial-and-error methodologies. nih.govsigmaaldrich.com For instance, AI can assist in navigating the complexities of reactions like the amidation of carboxylic acids or the cyanation of aromatic compounds, which are relevant to the synthesis of this molecule. researchgate.netwikipedia.orgacs.org

De Novo Design and Virtual Screening:

AI/ML ApplicationRelevance to this compoundPotential Impact
Reaction Outcome Prediction Optimizing existing and discovering new synthetic routes.Increased yield, reduced waste, faster development. researchgate.netnih.gov
Retrosynthesis Planning Identifying novel and efficient disconnection strategies.More economical and sustainable synthesis pathways. wikipedia.org
De Novo Molecular Design Generating new derivatives with tailored properties.Discovery of novel materials and bioactive compounds. rsc.orgmdpi.com
Virtual Screening Predicting the activity and properties of virtual compounds.Accelerated discovery of lead compounds for various applications. rsc.org
Property Prediction (DFT) Calculating electronic and geometric properties.Understanding structure-activity relationships and guiding design. nih.govlibretexts.org

Advanced Flow Chemistry and Microreactor Technologies for Scalable Synthesis

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of advanced flow chemistry and microreactor technologies. These approaches offer significant advantages in terms of safety, efficiency, and scalability, all of which are pertinent to the future production of this compound.

Enhanced Safety and Control:

Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for superior control over reaction parameters such as temperature and pressure. researchgate.netresearchgate.net This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, which might be encountered in the synthesis of derivatives of this compound. The ability to precisely control reaction conditions often leads to higher selectivity and reduced formation of impurities.

Scalability and Automation:

One of the most significant benefits of flow chemistry is the ease of scaling up production. Instead of redesigning large batch reactors, scaling up in a flow system often simply involves running the reactor for a longer period or using multiple reactors in parallel. nih.gov This "scale-out" approach is more efficient and cost-effective. Furthermore, flow chemistry systems can be readily automated, allowing for continuous, unattended operation and the integration of in-line analytical techniques for real-time monitoring and optimization. libretexts.orgyoutube.com This level of automation is crucial for the consistent and reliable production of high-purity compounds. For instance, the synthesis of various active pharmaceutical ingredients has been successfully demonstrated using continuous flow processes. acs.orgyoutube.comnih.gov

TechnologyAdvantage for this compound Synthesis
Microreactors Enhanced heat and mass transfer, precise temperature control, improved safety for hazardous reactions. researchgate.netresearchgate.net
Continuous Flow Processing Facile scalability ("scale-out"), reduced reaction times, potential for automation and integration of in-line analytics. nih.govyoutube.com
Telescoped Reactions Multi-step syntheses performed in a continuous sequence without isolating intermediates, increasing overall efficiency.

Bio-Inspired Synthesis and Chemoenzymatic Transformations

Nature provides a vast inspiration for the development of sustainable and highly selective chemical transformations. Bio-inspired synthesis and chemoenzymatic approaches represent a promising frontier for the production of this compound and its analogues, offering milder reaction conditions and improved environmental profiles compared to traditional chemical methods.

Enzymatic Synthesis of Key Functional Groups:

The synthesis of the carboxylic acid and nitrile functionalities present in this compound can be achieved using enzymatic methods. For instance, aldehyde dehydrogenases can be employed for the highly chemoselective oxidation of aldehydes to carboxylic acids under mild, aqueous conditions. rug.nl This biocatalytic approach avoids the use of harsh oxidizing agents often required in traditional organic synthesis.

Similarly, the nitrile group can be introduced or transformed using enzymes. Nitrile hydratases are metalloenzymes that catalyze the hydration of nitriles to amides with high efficiency and broad substrate scope. researchgate.net Conversely, chemoenzymatic cascades have been developed for the synthesis of nitriles from carboxylic acids, often involving carboxylate reductase enzymes followed by chemical steps and finally the action of aldoxime dehydratases. wikipedia.orgresearchgate.net These enzymatic routes can offer access to chiral carboxylic acids and amides that are difficult to prepare using conventional chemistry. nih.gov

Bio-inspired Catalysis:

Researchers are also developing synthetic catalysts that mimic the active sites of enzymes. These "bio-inspired" catalysts can perform complex chemical transformations with high selectivity. For example, bio-inspired systems have been developed for the hydration of nitriles, drawing inspiration from the structure and function of nitrile hydratase enzymes. researchgate.net Such approaches could be adapted for the synthesis or modification of the cyanobenzyl moiety of the target compound.

Biocatalytic ApproachRelevance to this compoundPotential Advantages
Aldehyde Dehydrogenases Synthesis of the carboxylic acid moiety from an aldehyde precursor.High chemoselectivity, mild aqueous conditions, environmentally benign. rug.nl
Nitrile Hydratases Conversion of the cyano group to an amide, creating a derivative.High efficiency, broad substrate range, potential for green chemistry applications. researchgate.net
Carboxylate Reductases/Aldoxime Dehydratases Chemoenzymatic synthesis of the nitrile group from the carboxylic acid.Cyanide-free route, mild reaction conditions. wikipedia.orgresearchgate.net
Nitrilases Hydrolysis of a nitrile precursor to a carboxylic acid, potentially with high enantioselectivity.Access to chiral building blocks. nih.gov
Bio-inspired Catalysts Mimicking enzymatic transformations for nitrile or carboxylic acid synthesis/modification.Novel catalytic systems with enhanced selectivity and activity. researchgate.net

Exploration of Supramolecular Chemistry and Self-Assembly

The presence of both a hydrogen-bond-donating and -accepting carboxylic acid group and a polar cyano group makes this compound an intriguing candidate for studies in supramolecular chemistry and molecular self-assembly. The arrangement of these molecules into well-defined, ordered structures through non-covalent interactions can lead to the development of novel materials with unique properties.

Hydrogen Bonding and Coordination Polymers:

The carboxylic acid group is a robust functional group for forming strong hydrogen bonds, often leading to the formation of dimeric structures or extended one-dimensional chains. nih.govnih.gov The cyano group can also participate in weaker hydrogen bonding and, crucially, can act as a ligand to coordinate with metal centers. This dual functionality opens up the possibility of creating complex coordination polymers where this compound acts as a linker between metal ions, forming one-, two-, or three-dimensional networks. wikipedia.orgmdpi.com The properties of these coordination polymers, such as their porosity, luminescence, or catalytic activity, can be tuned by varying the metal ion and the synthesis conditions.

Crystal Engineering and Polymorphism:

The study of how molecules pack in the solid state, known as crystal engineering, is crucial for controlling the physical properties of materials. The interplay of hydrogen bonding from the carboxylic acid and dipole-dipole interactions from the cyano group in this compound could lead to the formation of different crystalline forms, or polymorphs, each with distinct properties. Understanding and controlling this polymorphism is essential for applications in pharmaceuticals and materials science. The self-assembly of similar molecules, such as cyanophenylboronic acid, has been shown to be influenced by the presence of other molecules, leading to diverse supramolecular architectures. nih.gov

Supramolecular ConceptApplication to this compoundPotential Outcomes
Hydrogen Bonding Formation of dimers, chains, and more complex networks.Creation of ordered materials with specific physical properties. nih.gov
Coordination Polymers Use as an organic linker to connect metal centers.Development of functional materials for catalysis, sensing, or gas storage. wikipedia.orgmdpi.com
Crystal Engineering Control over the solid-state packing of the molecule.Discovery of new polymorphs with tailored properties.
Host-Guest Chemistry Potential to form inclusion complexes with other molecules.Encapsulation and controlled release applications.
Self-Assembled Monolayers Formation of ordered layers on surfaces.Development of functional surfaces with specific chemical or physical properties.

Multidisciplinary Research Collaborations and Translational Potential (Excluding Clinical Translation)

The future exploration of this compound will undoubtedly benefit from a multidisciplinary approach, bringing together expertise from various scientific domains. While clinical applications are outside the scope of this discussion, the translational potential in other areas is significant.

Materials Science:

Collaborations between synthetic chemists and materials scientists could lead to the development of novel materials based on this compound. For example, its incorporation into polymers could impart specific properties due to the presence of the polar cyano group and the reactive carboxylic acid. Its self-assembly properties could be harnessed to create new liquid crystals or functional gels. The exploration of its coordination polymers could lead to new metal-organic frameworks (MOFs) with applications in gas storage, separation, or catalysis.

Catalysis:

The carboxylic acid and cyano groups can both be involved in catalytic processes. The molecule itself could be explored as an organocatalyst, or it could serve as a ligand for transition metal catalysts. Collaborations with experts in catalysis could uncover new applications in this area, for example, in asymmetric synthesis or in the development of more sustainable chemical processes.

Agrochemicals:

The structural motifs present in this compound are found in some classes of agrochemicals. Collaborative research with agricultural scientists could explore its potential as a plant growth regulator, herbicide, or fungicide. The ability to systematically modify the structure of the molecule through the research avenues described above would be invaluable in optimizing its activity for specific agricultural applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.